molecular formula C2H7O4P B120628 (2-Hydroxyethyl)phosphonic acid CAS No. 22987-21-9

(2-Hydroxyethyl)phosphonic acid

Cat. No.: B120628
CAS No.: 22987-21-9
M. Wt: 126.05 g/mol
InChI Key: SEHJHHHUIGULEI-UHFFFAOYSA-N
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Description

(2-Hydroxyethyl)phosphonic acid, also known as 2-hydroxyethanephosphonic acid, is an organophosphorus compound with the molecular formula C₂H₇O₄P. It is characterized by the presence of a phosphonic acid group attached to a hydroxyethyl group.

Safety and Hazards

“(2-Hydroxyethyl)phosphonic acid” is classified as a dangerous substance. The hazard statement is H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Future Directions

Phosphorus-based (meth)acrylates represent an important class of monomers which has been widely studied for over 20 years, as the corresponding polymers, bearing phosphonated ester, phosphonic acid, or phosphoric ester functions, exhibit interesting properties . They are extensively used in industry, notably to bind metals . They are also involved in flame retardancy, where phosphorus is known to be particularly useful . An important industrial application deals with their use in the biomedical field, as they are biodegradable, blood compatible, show reduced protein adsorption, and lead to strong interactions with dentin, enamel, or bones .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Hydroxyethyl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of epoxides with phosphonic acid derivatives. For instance, the reaction of (aminomethyl)phosphonates with epoxides under solvent-free conditions can yield this compound . Another method involves the hydrolysis of dialkyl or aryl esters of phosphonates, which readily undergo hydrolysis to produce the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the efficient conversion of raw materials into the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyethyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized phosphonic acids .

Comparison with Similar Compounds

Properties

IUPAC Name

2-hydroxyethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O4P/c3-1-2-7(4,5)6/h3H,1-2H2,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHJHHHUIGULEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177531
Record name Phosphonic acid, (2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22987-21-9
Record name 2-Hydroxyethanephosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22987-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, (2-hydroxyethyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, (2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-hydroxyethyl)phosphonic acid
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Record name (2-Hydroxyethyl)phosphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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